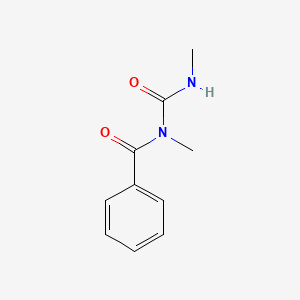
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a hydroxy group, a methoxy group, and an oxime functional group attached to a phenylmethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime typically involves the reaction of (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime formation proceeds via the nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration to yield the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s hydroxy and methoxy groups can participate in various biochemical pathways, modulating enzyme activity and cellular processes.
相似化合物的比较
Similar Compounds
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Lacks the oxime group, which may result in different chemical reactivity and biological activity.
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone hydrazone:
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone semicarbazone: Contains a semicarbazone group, which may exhibit distinct biological activities.
Uniqueness
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is unique due to the presence of the oxime group, which imparts specific chemical reactivity and potential biological activities not found in its analogs. The combination of hydroxy, methoxy, and oxime groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
51674-04-5 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-11-7-8-12(13(16)9-11)14(15-17)10-5-3-2-4-6-10/h2-9,16-17H,1H3/b15-14+ |
InChI 键 |
CGMYMXLVMLLWHC-CCEZHUSRSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O |
规范 SMILES |
COC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




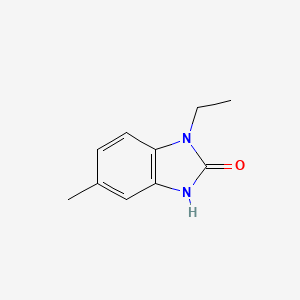
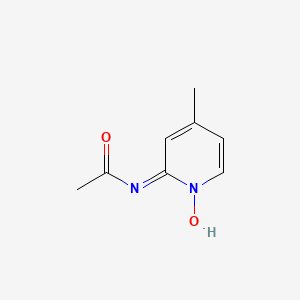
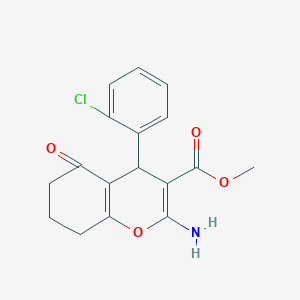
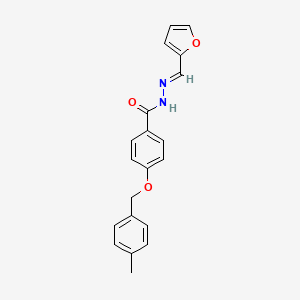
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
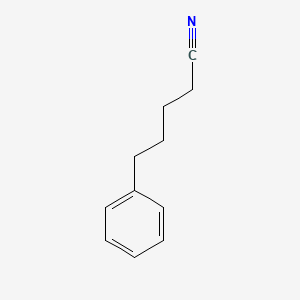

![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
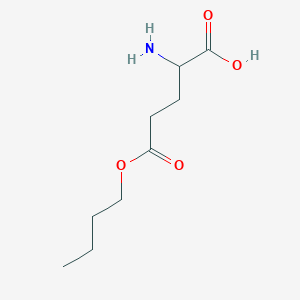
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)
